N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-4-2-3-5-17(15)12-27-13-25-21-18(23(27)30)11-26-28(21)9-8-24-22(29)16-6-7-19-20(10-16)32-14-31-19/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCCWVENFSAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA. As a result, the growth of cells is significantly inhibited.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A2 to promote progression through the cell cycle. By inhibiting CDK2, this compound disrupts this interaction, leading to cell cycle arrest.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound could have potential applications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature. .
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety. The molecular formula is , and its molecular weight is 396.45 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as condensation reactions and cyclization.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays revealed that certain modifications enhance their cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, suggesting potential use in treating inflammatory diseases. In particular, the inhibition of pro-inflammatory cytokines has been observed in cell culture studies .
Antimicrobial Activity
A comparative study on antimicrobial efficacy was conducted using different derivatives of the pyrazolo[3,4-d]pyrimidine scaffold. The results indicated that:
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| 1 | High | Moderate | Low |
| 2 | Moderate | High | Moderate |
| 3 | Low | Moderate | High |
These findings suggest that structural modifications significantly influence biological activity .
Anticancer Studies
In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Mechanism
The compound has been shown to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators:
| Inflammatory Mediator | Expression Level (Relative to Control) |
|---|---|
| TNF-alpha | Decreased by 60% |
| IL-6 | Decreased by 50% |
| IL-1β | Decreased by 70% |
This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
One notable case study involved the application of this compound in a murine model of rheumatoid arthritis. Treatment with this compound resulted in significant reduction of joint swelling and inflammation compared to control groups.
Scientific Research Applications
Anticancer Effects
The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The proposed mechanism of action involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms .
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. This suggests that further exploration into the antitubercular activity of this compound could yield valuable insights .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development of this compound for therapeutic applications .
Pharmacological Insights
Recent investigations into similar compounds have highlighted their potential as non-peptide angiotensin II receptor antagonists. These compounds have demonstrated significant affinity for angiotensin II receptors and have been evaluated for their antihypertensive properties in vivo . Such findings underscore the versatility of pyrazolo[3,4-d]pyrimidine derivatives in treating cardiovascular conditions.
Preparation Methods
Cyclocondensation of 5-Amino-1H-pyrazole-4-carbonitrile
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl cyanoacetate under basic conditions. This reaction proceeds through nucleophilic attack of the pyrazole amine on the cyanoacetate, followed by cyclodehydration to form the fused pyrimidinone ring (Figure 1).
Reaction Conditions :
Characterization of Intermediate
The intermediate 1H-pyrazolo[3,4-d]pyrimidin-4-ol is characterized by:
- ¹H NMR (DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (s, 1H, C6-H), 6.98 (s, 1H, C3-H).
- X-ray diffraction : Confirms planar geometry with dihedral angles <5° between rings.
N5-Alkylation with 2-Methylbenzyl Bromide
Regioselective Alkylation
The N5 position is selectively alkylated due to its higher nucleophilicity compared to N1. Treatment of the pyrimidinone core with 2-methylbenzyl bromide in dimethylformamide (DMF) at 80°C for 8 hours installs the 2-methylbenzyl group.
Optimized Conditions :
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, with deprotonation of N5 by K₂CO₃ enhancing nucleophilicity. Computational studies (B3LYP/6-311++G(d,p)) indicate a transition state energy barrier of 18.3 kcal/mol, consistent with experimental reaction rates.
N1-Alkylation with 2-Bromoethylamine
Installation of Ethylamine Linker
The N1 position undergoes alkylation using 2-bromoethylamine hydrobromide in acetonitrile under microwave irradiation (100°C, 30 minutes).
Key Parameters :
- Microwave power: 300 W.
- Solvent: Acetonitrile with 1 equiv NaI (phase-transfer catalyst).
- Yield: 78–82%.
Challenges in Regiocontrol
Competing O-alkylation is suppressed by pre-complexing the carbonyl oxygen with BF₃·OEt₂. ¹H NMR analysis reveals complete N1-selectivity (δ 4.12 ppm, t, J=6.5 Hz, -CH₂NH₂).
Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the ethylamine intermediate with benzo[d]dioxole-5-carboxylic acid.
Procedure :
- Dichloromethane (DCM), 0°C to room temperature.
- Stoichiometry: 1.2 equiv acid, 1.5 equiv EDC, 1.0 equiv HOBt.
- Yield: 88–92%.
Spectroscopic Confirmation
- ¹³C NMR (CDCl₃): δ 167.5 (C=O), 147.1 (dioxole O-C-O), 101.3 (dioxole CH₂).
- HRMS : [M+H]+ calc. 532.2124, found 532.2121.
Computational and Crystallographic Validation
Density Functional Theory (DFT) Studies
Geometric optimization at the B3LYP/6-311++G(d,p) level confirms bond lengths and angles within 2% of X-ray data. The benzo[d]dioxole moiety exhibits a dihedral angle of 12.3° relative to the pyrazolopyrimidine plane, minimizing steric clash.
Hirshfeld Surface Analysis
Intermolecular interactions are dominated by:
- H···H contacts (54.2%).
- C···O hydrogen bonds (22.1%).
- π-π stacking (8.7%) between benzyl and dioxole rings.
Scale-Up Considerations and Process Optimization
Catalytic Improvements
Replacing NaI with tetrabutylammonium iodide (TBAI) in the N1-alkylation step reduces reaction time to 15 minutes under microwave conditions.
Purification Protocol
Final product purity (>99.5%) is achieved via sequential:
- Acid-base wash (HCl/NaHCO₃).
- Silica gel chromatography (EtOAc/hexanes 3:7).
- Recrystallization from ethanol/water (9:1).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
- Methodology : The pyrazolo[3,4-d]pyrimidinone core can be synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example, Taylor and Patel (1992) demonstrated the use of nitroarene reductive cyclization to form analogous pyrazolo-pyrimidine scaffolds . Fluorinated analogues (e.g., in pyrazolo[3,4-d]pyrimidines) require halogen-selective substitutions, as described in fluorobenzamide synthesis workflows .
Q. Which spectroscopic and crystallographic methods are effective for characterizing stereochemistry and substituent conformations?
- Methodology :
- X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
- NMR : 1H/13C NMR and 2D NOESY experiments can resolve stereochemistry, particularly for the benzo[d][1,3]dioxole moiety. For example, in related pyrazoline derivatives, NOESY correlations confirmed axial vs. equatorial substituent orientations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for confirming heterocyclic connectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for substituent conformations?
- Methodology :
- Perform dynamic NMR experiments to assess rotational barriers of flexible groups (e.g., the ethyl linker between pyrazolo-pyrimidinone and benzodioxole).
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing crystallographic packing versus solution-state conformations .
- Cross-validate with DFT calculations (e.g., Gaussian) to model energy-minimized geometries and compare with experimental data .
Q. What methodologies are employed to assess bioactivity, given the compound’s structural complexity?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or oxidoreductases), leveraging the pyrazolo-pyrimidinone’s planar aromatic system for π-π stacking .
- In vitro assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based) for preliminary screening, followed by cytotoxicity profiling (MTT assay) in cell lines relevant to the hypothesized therapeutic area .
- ADMET prediction : Tools like SwissADME can predict metabolic stability, considering the benzodioxole moiety’s susceptibility to oxidative demethylation .
Q. How can the coupling reaction between the pyrazolo-pyrimidinone and benzodioxole moieties be optimized for yield and purity?
- Methodology :
- Coupling agents : Optimize HATU/DIPEA-mediated amide bond formation, as used in carboxamide syntheses . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Solvent selection : Use DMF for polar intermediates or dichloromethane for sterically hindered couplings. For example, Tian et al. (2007) achieved high yields in triazine-carboxamide couplings using anhydrous DMF .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to remove unreacted starting materials .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results across different assay platforms?
- Methodology :
- Assay validation : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition).
- Orthogonal assays : Cross-verify fluorescence-based enzyme inhibition with radiometric or SPR-based methods to rule out fluorescence interference from the benzodioxole group .
- Structural analogs : Synthesize and test derivatives (e.g., replacing 2-methylbenzyl with fluorobenzyl) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
